2-Ethyl-6-hydroxybenzaldehyde

説明

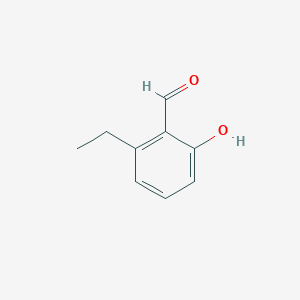

2-Ethyl-6-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylphenol with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 2-ethylphenol using oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 2-ethyl-6-hydroxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Concentrated nitric acid, sulfuric acid, low temperatures.

Major Products Formed:

Oxidation: 2-Ethyl-6-hydroxybenzoic acid, quinones.

Reduction: 2-Ethyl-6-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Organic Synthesis

2-Ethyl-6-hydroxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Oxidation : Converts to 2-Ethyl-6-hydroxybenzoic acid or quinones.

- Reduction : Can be reduced to 2-Ethyl-6-hydroxybenzyl alcohol.

- Substitution Reactions : Forms various substituted derivatives depending on the electrophile used.

| Reaction Type | Product |

|---|---|

| Oxidation | 2-Ethyl-6-hydroxybenzoic acid |

| Reduction | 2-Ethyl-6-hydroxybenzyl alcohol |

| Substitution | Various substituted derivatives |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antioxidant properties. Studies have shown promising results against various bacterial strains such as E. coli, S. aureus, and K. pneumoniae.

- Antimicrobial Studies : The compound has demonstrated effectiveness against multiple pathogens, suggesting its potential use in developing new antimicrobial agents .

| Bacterial Strain | Activity Observed |

|---|---|

| Acinetobacter baumannii | Effective |

| Escherichia coli | Effective |

| Klebsiella pneumoniae | Effective |

| Staphylococcus aureus | Effective |

Pharmaceutical Applications

The compound is under investigation for its role as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications, particularly in treating infections and oxidative stress-related conditions.

- Mechanism of Action : The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored the antibacterial properties of various derivatives of this compound. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in improving efficacy against resistant bacterial strains .

Case Study 2: Synthesis of Therapeutic Agents

In another study focusing on the synthesis of dihydropyrimidine derivatives using this compound as a precursor, researchers reported successful formation of compounds with significant antiviral and anticancer activities. This underscores the compound's utility as a versatile building block in medicinal chemistry .

作用機序

The mechanism of action of 2-ethyl-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

2-Hydroxybenzaldehyde:

4-Hydroxybenzaldehyde: This compound has a hydroxyl group at the fourth position on the benzene ring.

2-Ethylbenzaldehyde: It has an ethyl group at the second position but lacks the hydroxyl group.

Uniqueness: 2-Ethyl-6-hydroxybenzaldehyde is unique due to the presence of both an ethyl and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties

生物活性

2-Ethyl-6-hydroxybenzaldehyde (C₉H₁₀O₂) is an aromatic compound notable for its unique structure that combines both an ethyl and a hydroxyl group on the benzene ring. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₉H₁₀O₂

- Functional Groups : Hydroxyl (-OH) and aldehyde (-CHO)

- Structural Characteristics : The presence of both ethyl and hydroxyl groups at specific positions enhances its reactivity and biological activity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported in several studies. For instance, one study found that certain derivatives of hydroxybenzaldehydes showed promising antibacterial activity with MIC values ranging from 62.5 mg/ml to 250 mg/ml against the mentioned strains .

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 62.5 |

| Pseudomonas aeruginosa | 250 |

| Klebsiella pneumoniae | 250 |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's interaction with reactive oxygen species (ROS) has been studied extensively, indicating a potential role in therapeutic applications aimed at oxidative stress-related conditions .

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Free Radical Scavenging : The hydroxyl group enhances the compound's ability to donate electrons, neutralizing free radicals.

- Enzyme Interaction : It may modulate the activity of enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.

These mechanisms suggest that this compound could be a lead compound for developing new therapeutic agents targeting oxidative stress and microbial infections .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxybenzaldehyde | C₇H₆O₂ | Lacks ethyl group; commonly used as a precursor. |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Hydroxyl group at para position; widely studied. |

| Vanillin | C₈H₈O₃ | Contains methoxy group instead of hydroxyl. |

The presence of both an ethyl and a hydroxyl group in this compound contributes to distinct chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

- Antibacterial Studies : A study reported the synthesis of new derivatives that exhibited enhanced antibacterial properties against resistant strains of bacteria .

- Antioxidant Evaluation : Another research highlighted the compound's potential in reducing oxidative stress markers in cellular models, suggesting therapeutic implications for diseases linked to oxidative damage .

特性

IUPAC Name |

2-ethyl-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXUCEISQDQBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567348 | |

| Record name | 2-Ethyl-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138308-78-8 | |

| Record name | 2-Ethyl-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。